Enantiomeric Specificity in APP Herbicide Synthesis: (R)- vs. (S)- Enantiomer
The biological activity of APP herbicides derived from this intermediate is entirely dependent on the (R)-enantiomer, while the (S)-enantiomer is inactive . Therefore, procurement of the (R)-specific isomer (CAS 87129-32-6) over a racemic mixture (CAS 81947-94-6) is essential for producing enantiopure, active agrochemicals [1].
| Evidence Dimension | Enantiomeric Purity and Biological Activity |
|---|---|
| Target Compound Data | (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS 87129-32-6) with chiral purity >99% ee achievable via enzymatic resolution |
| Comparator Or Baseline | Racemic mixture (CAS 81947-94-6) containing 50% inactive (S)-enantiomer |
| Quantified Difference | The (R)-enantiomer is the sole active form required for herbicide efficacy; the (S)-enantiomer is biologically inactive [1]. |
| Conditions | Synthesis of Cyhalofop-butyl and other Aryloxyphenoxypropionate (APP) herbicides [1] |
Why This Matters
Procurement of the (R)-enantiomer is a strict requirement for the synthesis of active APP herbicides, directly impacting product efficacy and regulatory compliance.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025). Innovation in Agrochemicals: The Role of Specialized Intermediates. View Source
